

Central Nervous System Effects of L-364,918: A Technical Guide

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Compound of Interest

Compound Name: L-364918
CAS No.: 122211-31-8
Cat. No.: B1673718

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Introduction

L-364,918, also known as Devazepide, is a potent and selective antagonist of the cholecystikinin A (CCKA) receptor. Cholecystikinin (CCK) is a peptide hormone and neurotransmitter that plays a significant role in various physiological processes within the central nervous system (CNS), including satiety, anxiety, and dopamine modulation. By blocking the action of CCK at its CCKA receptors, L-364,918 provides a valuable pharmacological tool to investigate the physiological and pathological roles of this signaling pathway in the brain. This technical guide provides a comprehensive overview of the CNS effects of L-364,918, including quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the effects of L-364,918 administration across various CNS-related experimental paradigms.

Table 1: Effects of L-364,918 on Food Intake

Animal Model	Drug Administration Route	Dose	Effect on Food Intake	Reference
Non-deprived Rats	Intraperitoneal (i.p.)	10 - 100 µg/kg	Increased intake of a palatable diet during a 30-minute test period.[1]	[1]
Fasted Rats	Intraperitoneal (i.p.)	100 µg/kg	Antagonized the reduction in food intake produced by exogenous CCK-8 (10 µg/kg, i.p.).[1]	[1]

Table 2: Central Effects of L-364,918 on Colonic Motility in Dogs

Administration Route	Dose	Effect on Feeding-Induced Colonic Hyperactivity	Reference
Intravenous (i.v.)	5 µg/kg	26.2% reduction in postprandial colonic motor index.	
Intravenous (i.v.)	10 µg/kg	80.1% reduction in postprandial colonic motor index.	
Intracerebroventricular (i.c.v.)	1 µg/kg	67.5% reduction in feeding-induced colonic hyperactivity (p < 0.01).	

Table 3: Receptor Binding Affinity of L-364,918

Receptor Type	Tissue Source	Ligand	Kd (nM)	Reference
CCK Receptor	Rat Pancreas (Solubilized)	--INVALID-LINK-- L-364,718	0.53	

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Assessment of Food Intake in Rats

Objective: To determine the effect of L-364,918 on food intake.

Animal Model: Male rats.

Drug Administration:

- L-364,918 is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection.
- Doses ranging from 10 to 100 µg/kg have been shown to be effective.[\[1\]](#)

Procedure for Palatable Diet Intake in Non-deprived Rats:

- Rats are individually housed and have free access to standard chow and water.
- On the test day, rats are injected with either vehicle or L-364,918.
- Thirty minutes after injection, a pre-weighed amount of a palatable diet (e.g., sweetened mash) is presented to each rat.
- Food intake is measured by weighing the remaining food after a 30-minute period.[\[1\]](#)

Procedure for Antagonism of CCK-8-induced Satiety in Fasted Rats:

- Rats are fasted overnight with free access to water.

- Rats are pre-treated with either vehicle or L-364,918 (100 µg/kg, i.p.).
- Fifteen minutes later, rats are injected with either vehicle or cholecystokinin-octapeptide (CCK-8; 10 µg/kg, i.p.).
- Standard laboratory chow is presented immediately after the second injection.
- Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes).[1]

In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens

Objective: To measure extracellular dopamine levels in the nucleus accumbens following L-364,918 administration.

Animal Model: Male rats.

Surgical Procedure:

- Rats are anesthetized and placed in a stereotaxic frame.
- A guide cannula is surgically implanted, targeting the nucleus accumbens.
- The cannula is secured to the skull with dental cement.
- Animals are allowed to recover for several days.

Microdialysis Procedure:

- On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
- The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
- After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
- L-364,918 is administered (e.g., via i.p. injection or through reverse dialysis into the probe).

- Dialysate samples continue to be collected to measure changes in dopamine concentration.
- Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Elevated Plus-Maze Test for Anxiety-Related Behavior

Objective: To assess the anxiolytic or anxiogenic effects of L-364,918.

Animal Model: Mice or rats.

Apparatus:

- A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms.

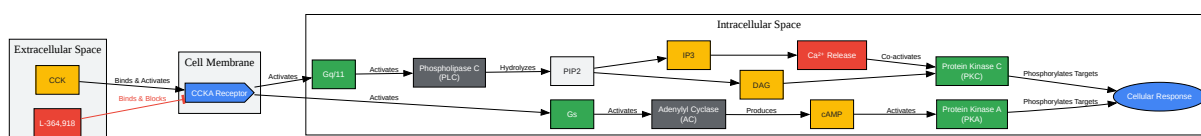
Procedure:

- Animals are habituated to the testing room for at least 30 minutes prior to the test.
- Animals are administered L-364,918 or vehicle at a specified time before the test.
- Each animal is placed in the center of the maze, facing one of the open arms.
- The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
- Behavior is recorded using a video camera and analyzed for:
 - Time spent in the open arms.
 - Number of entries into the open arms.
 - Time spent in the closed arms.
 - Number of entries into the closed arms.
- An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

CCKA Receptor Signaling Pathway

The cholecystikin A (CCKA) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins, but can also couple to Gs. L-364,918 acts as a competitive antagonist, blocking the binding of CCK to the receptor and thereby inhibiting these downstream signaling cascades.

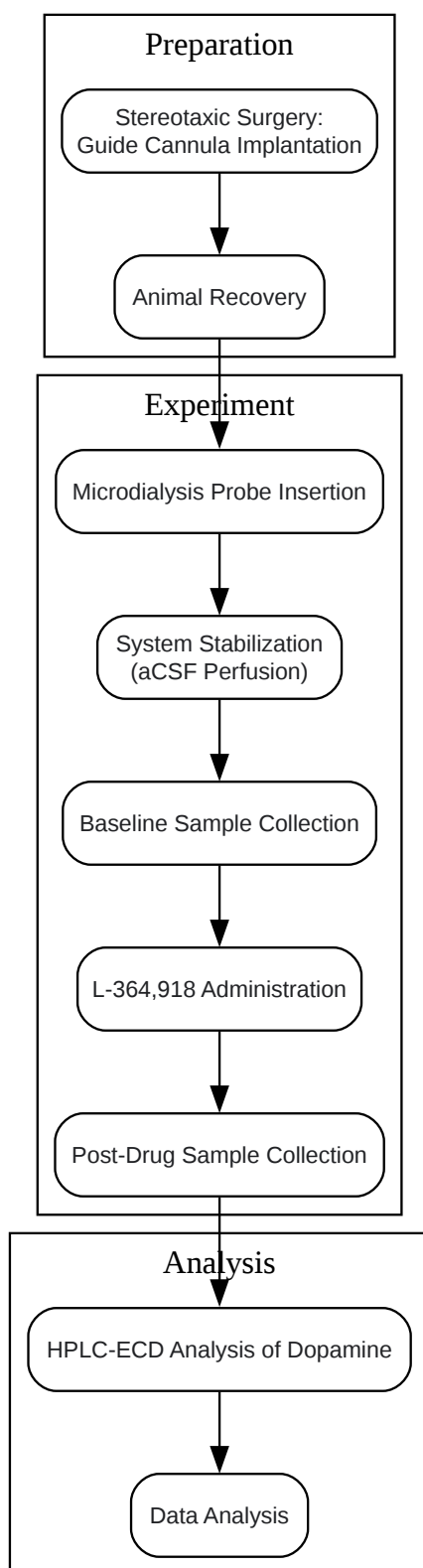


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Caption: CCKA Receptor Signaling Pathway Antagonized by L-364,918.

Experimental Workflow: In Vivo Microdialysis

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to measure neurotransmitter levels.

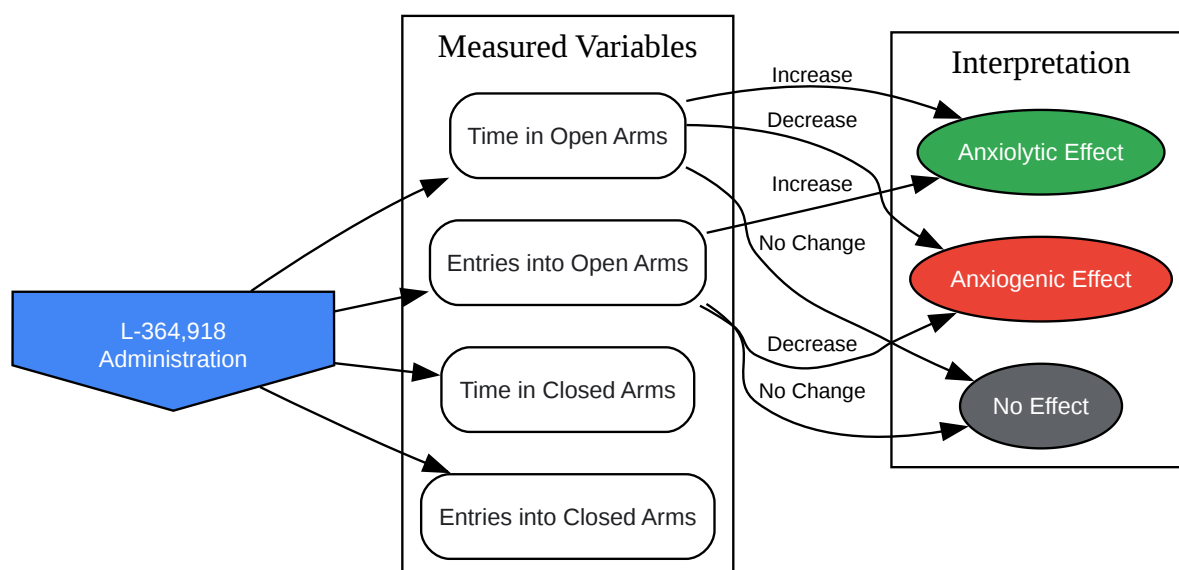


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Caption: Workflow for In Vivo Microdialysis Experiment.

Logical Relationship: Elevated Plus-Maze

This diagram shows the logical relationship between the experimental variables and the interpretation of results in the elevated plus-maze test.



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Caption: Logic of the Elevated Plus-Maze for Anxiety Assessment.

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References

- 1. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Central Nervous System Effects of L-364,918: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

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